N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
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Overview
Description
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a furan ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 3-methylphenylacetic acid with salicylaldehyde in the presence of a base, followed by cyclization.
Introduction of the Furan Ring: The furan ring is introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with a halogenated chromen-4-one intermediate.
Formation of the Carboxamide Group: The final step involves the reaction of the furan-chromen-4-one intermediate with an amine to form the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and reagents are selected to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving chromen-4-one derivatives.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The furan ring and carboxamide group enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Chromen-4-one Derivatives: Compounds like flavones and coumarins share the chromen-4-one core but differ in their substituents and biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives have similar structural features but different reactivity and applications.
Uniqueness
N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is unique due to the combination of its chromen-4-one core, furan ring, and carboxamide group, which confer distinct chemical properties and biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
N-[8-methyl-3-(3-methylphenyl)-4-oxochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-13-6-3-8-15(12-13)18-19(24)16-9-4-7-14(2)20(16)27-22(18)23-21(25)17-10-5-11-26-17/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFISULCYLBHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC3=C(C=CC=C3C2=O)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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